2-[(Dimethoxyphosphoryl)oxy]ethyl 2-methylprop-2-enoate
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Overview
Description
2-[(Dimethoxyphosphoryl)oxy]ethyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and propertiesThis compound is characterized by its ability to form a phosphoramidate linkage, making it valuable for studying various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethoxyphosphoryl)oxy]ethyl 2-methylprop-2-enoate typically involves the reaction of 2-methylprop-2-enoic acid with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethoxyphosphoryl)oxy]ethyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with electrophiles such as alkyl halides and ketones, forming a phosphoramidate linkage.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and ketones.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: The major products are phosphoramidate derivatives.
Hydrolysis: The major products are phosphoric acid derivatives.
Scientific Research Applications
2-[(Dimethoxyphosphoryl)oxy]ethyl 2-methylprop-2-enoate has been used in various scientific studies as a reagent for the synthesis of phosphoramidate derivatives. Its unique structure and properties make it a valuable tool for studying biological processes, including enzyme inhibition and molecular interactions
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphoramidate derivatives.
Biology: Studied for its inhibitory effects on enzymes such as acetylcholinesterase.
Medicine: Potential use in the development of novel drugs and biocides.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
2-[(Dimethoxyphosphoryl)oxy]ethyl 2-methylprop-2-enoate acts as a nucleophile in reactions with electrophiles, forming a phosphoramidate linkage. This mechanism is useful in the synthesis of various phosphoramidate derivatives. The compound is known to inhibit acetylcholinesterase activity, which is a key enzyme in the nervous system. This inhibition occurs through the formation of a covalent bond between the compound and the active site of the enzyme, leading to the disruption of its normal function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate: Similar in structure but differs in the ester group attached to the phosphorus atom.
Mevinphos: An organophosphate insecticide with a similar phosphoramidate structure.
Ethyl methacrylate: A common monomer for the preparation of acrylate polymers, similar in its use in polymer chemistry.
Uniqueness
2-[(Dimethoxyphosphoryl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific structure that allows it to form phosphoramidate linkages. This property makes it particularly valuable for studying enzyme inhibition and molecular interactions, setting it apart from other similar compounds.
Properties
CAS No. |
61393-58-6 |
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Molecular Formula |
C8H15O6P |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
2-dimethoxyphosphoryloxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15O6P/c1-7(2)8(9)13-5-6-14-15(10,11-3)12-4/h1,5-6H2,2-4H3 |
InChI Key |
JEBFWGCXGMFKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(OC)OC |
Origin of Product |
United States |
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